molecular formula C18H18N3O6P B11402593 Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11402593
M. Wt: 403.3 g/mol
InChI Key: NPUXUAUDEIEVNQ-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a benzylamino group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions One common method includes the reaction of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. The oxazole ring provides structural stability and can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(2-furylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [5-(2-thienylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylamino group enhances its ability to interact with biological targets, while the nitrophenyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C18H18N3O6P

Molecular Weight

403.3 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H18N3O6P/c1-25-28(24,26-2)18-17(19-12-13-7-4-3-5-8-13)27-16(20-18)14-9-6-10-15(11-14)21(22)23/h3-11,19H,12H2,1-2H3

InChI Key

NPUXUAUDEIEVNQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OC

Origin of Product

United States

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